molecular formula C9H14N2O2S B13484682 N-[3-(1-Aminoethyl)phenyl]methanesulfonamide

N-[3-(1-Aminoethyl)phenyl]methanesulfonamide

Cat. No.: B13484682
M. Wt: 214.29 g/mol
InChI Key: GUHVSIGNWLMEHH-UHFFFAOYSA-N
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Description

N-[3-(1-Aminoethyl)phenyl]methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a phenyl ring substituted at the 3-position with a 1-aminoethyl moiety (-CH₂CH₂NH₂).

  • Nitro group reduction: Similar compounds (e.g., N-[4-amino-2-((2,5-dimethoxybenzyl)oxy)phenyl]methanesulfonamide) are synthesized via reduction of nitro intermediates using Zn/FeCl₃ .
  • Cyclization strategies: Derivatives like 7-(methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine are prepared via iodoacetic acid-mediated cyclization of thiourea precursors .

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

N-[3-(1-aminoethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-7(10)8-4-3-5-9(6-8)11-14(2,12)13/h3-7,11H,10H2,1-2H3

InChI Key

GUHVSIGNWLMEHH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)NS(=O)(=O)C)N

Origin of Product

United States

Preparation Methods

Starting Materials

  • 3-(1-Aminoethyl)aniline : This amine substrate contains the aminoethyl substituent on the phenyl ring, providing the site for sulfonylation.
  • Methanesulfonyl chloride : The sulfonyl chloride reagent introduces the methanesulfonamide functionality.

Reaction Conditions

  • The reaction is generally carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
  • A base such as triethylamine or pyridine is used to neutralize the hydrochloric acid generated during the reaction.
  • The reaction temperature is controlled, often maintained at 0 °C to room temperature, to minimize side reactions and improve selectivity.
  • After completion, the reaction mixture is quenched, and the product is purified by recrystallization or chromatography.

Detailed Preparation Method

Stepwise Procedure

Step Description Reagents/Conditions Notes
1 Dissolution of 3-(1-aminoethyl)aniline Dissolve in anhydrous organic solvent (e.g., dichloromethane) Ensure anhydrous conditions to prevent hydrolysis
2 Addition of base Add triethylamine or pyridine to the solution Base scavenges HCl formed
3 Slow addition of methanesulfonyl chloride Add dropwise at 0 °C under stirring Controls reaction rate and minimizes side products
4 Stirring at room temperature Allow reaction to proceed for 2–4 hours Monitor reaction progress by TLC or HPLC
5 Work-up Quench with water, extract organic layer Remove inorganic salts and excess reagents
6 Purification Recrystallization from suitable solvent (e.g., methanol) or chromatography Obtain pure this compound

Formation of Hydrochloride Salt

  • To improve solubility and stability, the free base of this compound can be converted to its hydrochloride salt by treatment with hydrochloric acid.
  • Typical conditions involve dissolving the free base in a solvent such as methanol and adding an equimolar amount of hydrochloric acid solution (3N to 6N).
  • The mixture is stirred, concentrated under reduced pressure, and the precipitated hydrochloride salt is isolated and purified by recrystallization.

Alternative Synthetic Approaches

While the direct sulfonylation of 3-(1-aminoethyl)aniline is the most straightforward method, alternative methods include:

  • In situ generation of sulfonyl chloride intermediates : Sulfonyl chlorides can be synthesized from corresponding sulfonic acids using reagents such as oxalyl chloride, followed by reaction with the amine substrate.
  • Use of protective groups : To control regioselectivity or to protect sensitive amine groups, protective groups may be introduced and later removed, although this adds complexity.
  • Chiral auxiliary methods : For enantiomerically pure products, chiral auxiliaries or catalysts can be employed, although this is more common for related compounds with chiral centers at different positions.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of methanesulfonyl chloride, displacing chloride ion and forming the sulfonamide bond. The base present scavenges the released hydrochloric acid, driving the reaction forward.

Data Table Summarizing Preparation Parameters

Parameter Typical Value/Condition Purpose/Effect
Solvent Dichloromethane, tetrahydrofuran Dissolves reagents, controls reaction
Base Triethylamine, pyridine Neutralizes HCl, promotes reaction
Temperature 0 °C (addition), then room temperature Controls reaction rate and selectivity
Reaction time 2–4 hours Ensures completion
Molar ratio (amine:sulfonyl chloride) 1:1 to 1:1.1 Stoichiometric balance
Purification method Recrystallization, chromatography Isolates pure product
Salt formation HCl solution (3N–6N) Improves solubility and stability

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-Aminoethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-(3-Aminomethyl-phenyl)methanesulfonamide, and similar sulfonamide derivatives, have a variety of applications in pharmaceutical and biochemical research, material science, and environmental chemistry .

Pharmaceutical Development

  • Neurological disorders N-(3-Aminomethyl-phenyl)methanesulfonamide serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders .
  • Chiral Resolution N-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives are used in chiral resolution methods, which are important for separating stereoisomers of drugs. This is because different isomers can have varying levels of activity . For example, in some instances, one isomer may have a higher bactericidal effect than others .
  • TRPV1 Antagonists N-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives are used as vanilloid receptor antagonists, specifically targeting TRPV1. These antagonists can be used in pharmaceutical compositions for the prevention or treatment of various diseases .
  • (R) -N- [1- (3,5-difluoro-4-methanesulfonylamino-phenyl) -ethyl] -3- (2-propyl-6-trifluoromethyl-pyridin-3-yl) -acrylamide is a vanilloid receptor antagonist with potential as a therapeutic agent for skin conditions like pain, neurological disorders, and atopic dermatitis .

Biochemical Research

  • Enzyme inhibition and protein interactions N-(3-Aminomethyl-phenyl)methanesulfonamide is used in studies related to enzyme inhibition and protein interactions, helping researchers understand complex biological processes .
  • Polo-like kinase 1 (Plk1) inhibitors Plk1 is a mitotic-specific target that is deregulated in human cancers and has been explored for anticancer activity .

Diagnostic Applications

  • Medical imaging N-(3-Aminomethyl-phenyl)methanesulfonamide is explored for its potential in creating diagnostic agents that can enhance imaging techniques in medical settings .

Material Science

  • Specialty polymers and coatings N-(3-Aminomethyl-phenyl)methanesulfonamide finds applications in the formulation of specialty polymers and coatings, improving their performance and durability .

Environmental Chemistry

  • Pollution degradation Researchers utilize N-(3-Aminomethyl-phenyl)methanesulfonamide to study the degradation of pollutants, contributing to the development of more effective environmental remediation strategies .

Other relevant research

  • Arsenic exposure Long-term exposure to arsenic can lead to dermatological and non-dermatological health effects, including cancer. Systems biology approaches are used to understand the mechanisms of arsenic-induced carcinogenicity .

Mechanism of Action

The mechanism of action of N-[3-(1-Aminoethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the methanesulfonamide group can enhance the compound’s solubility and stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituent Position/Group Molecular Formula Molecular Weight Key Features Reference
N-[3-(1-Aminoethyl)phenyl]methanesulfonamide 3-(1-Aminoethyl) C₉H₁₄N₂O₂S 214.29 Primary amine; moderate lipophilicity
N-[3-(Aminomethyl)phenyl]methanesulfonamide 3-(Aminomethyl) C₈H₁₂N₂O₂S 200.26 Shorter alkyl chain; higher solubility
N-[4-(Aminomethyl)phenyl]methanesulfonamide 4-(Aminomethyl) C₈H₁₂N₂O₂S 200.26 Positional isomer; altered steric effects
N-[3-(Dimethoxymethyl)phenyl]methanesulfonamide 3-(Dimethoxymethyl) C₁₀H₁₅NO₄S 245.29 Electron-rich substituent; increased lipophilicity
N-(3-Amino-5-tert-butyl-2-methoxy-phenyl)-methanesulfonamide 3-Amino, 5-tert-butyl, 2-methoxy C₁₂H₂₀N₂O₃S 272.37 Bulky tert-butyl; enhanced steric hindrance

Key Observations :

  • Alkyl Chain Length: The 1-aminoethyl group in the target compound provides greater conformational flexibility compared to aminomethyl analogs .
  • Positional Isomerism: 3- vs. 4-substitution (e.g., aminomethyl) affects spatial orientation in receptor binding pockets .

Key Observations :

  • Nitro Reduction : A common step for introducing amine groups (e.g., ), though yields vary with substituent complexity.

Key Observations :

  • Kinase Targeting: The 1-aminoethyl group’s basicity and flexibility may facilitate interactions with kinase ATP-binding pockets, akin to purine-based probes in .
  • Bulk and Specificity : Tert-butyl and trifluoromethyl groups () enhance metabolic stability and target selectivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[3-(1-Aminoethyl)phenyl]methanesulfonamide, and what reagents are critical for its preparation?

  • Methodological Answer: A common approach involves functionalizing the phenyl ring via nucleophilic substitution or coupling reactions. For example, chloromethyl intermediates (e.g., N-[3-(chloromethyl)phenyl]methanesulfonamide) can be converted to aminoethyl derivatives using ammonia or amine nucleophiles under controlled conditions . Key reagents include methanesulfonyl chloride for sulfonamide formation and triethylamine as a base for deprotonation during synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the amine and sulfonamide groups, while Infrared (IR) spectroscopy identifies functional groups like S=O stretches (~1350 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, and High-Resolution Mass Spectrometry (HRMS) ensures precise structural confirmation .

Q. What are the primary biochemical applications of this compound in current research?

  • Methodological Answer: Structural analogs, such as LP-261 (an antimitotic agent), highlight its potential in targeting tubulin or enzyme inhibition. Researchers use derivatives to study protein-ligand interactions via fluorescence polarization assays or crystallography .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

  • Methodological Answer: Optimize temperature (e.g., reflux vs. room temperature), solvent polarity (tetrahydrofuran or dichloromethane), and stoichiometry of amine nucleophiles. For example, using a 1.2:1 molar ratio of ammonia to chloromethyl precursor reduces side reactions . Purification via column chromatography (e.g., silica gel with gradient elution) enhances purity .

Q. What computational strategies predict the compound’s binding affinity to biological targets like viral polymerases or receptors?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations assess interactions with targets like DNA polymerase or profilin-like proteins. Studies on similar sulfonamides show strong binding to hydrophobic pockets via π-π stacking and hydrogen bonding .

Q. What challenges arise in achieving regioselective functionalization of the phenyl ring during derivatization?

  • Methodological Answer: Competing substitution patterns (para vs. meta) require directing groups. For instance, electron-withdrawing sulfonamide groups meta-direct electrophiles, but steric hindrance from the aminoethyl side chain may necessitate protecting-group strategies or transition-metal catalysts (e.g., Pd-mediated cross-coupling) .

Data Contradictions and Resolution

  • Synthesis Pathways : and describe chloromethyl intermediates, while uses epoxide ring-opening for amine incorporation. Researchers must validate route compatibility with the aminoethyl group’s stability under acidic/basic conditions.
  • Biological Activity : LP-261 () shows antimitotic activity, whereas highlights antiviral potential. Context-dependent assays (e.g., cell viability vs. polymerase inhibition) are critical for application-specific studies.

Methodological Recommendations

  • Analytical Validation : Combine HPLC (≥98% purity) with tandem MS to detect trace impurities from side reactions .
  • In Silico Screening : Use QSAR models to predict ADMET properties before in vitro testing, reducing attrition rates in drug discovery pipelines .

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